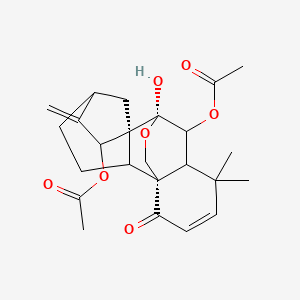

Odonicin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H30O7 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

[(1S,8S,9S)-7-acetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-10-yl] acetate |

InChI |

InChI=1S/C24H30O7/c1-12-15-6-7-16-22-11-29-24(28,23(16,10-15)19(12)30-13(2)25)20(31-14(3)26)18(22)21(4,5)9-8-17(22)27/h8-9,15-16,18-20,28H,1,6-7,10-11H2,2-5H3/t15?,16?,18?,19?,20?,22-,23+,24-/m1/s1 |

InChI Key |

VIZWMBLJPXPZSQ-GTUUIIMKSA-N |

Isomeric SMILES |

CC(=O)OC1C2[C@@]3(CO[C@]1([C@]45C3CCC(C4)C(=C)C5OC(=O)C)O)C(=O)C=CC2(C)C |

Canonical SMILES |

CC(=O)OC1C2C(C=CC(=O)C23COC1(C45C3CCC(C4)C(=C)C5OC(=O)C)O)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Oridonin's Mechanism of Action in Cancer: An In-depth Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: Oridonin (B1677485), a natural diterpenoid compound extracted from the medicinal herb Rabdosia rubescens, has garnered significant attention in oncological research for its potent anti-tumor activities across a spectrum of cancer types. This technical guide provides an in-depth exploration of the molecular mechanisms through which Oridonin exerts its anticancer effects, focusing on the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis. Detailed experimental protocols and quantitative data from seminal studies are presented to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Mechanisms of Action

Oridonin's anticancer efficacy is multifaceted, targeting several key cellular processes essential for tumor growth and progression. The primary mechanisms include:

-

Induction of Apoptosis: Oridonin triggers programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This involves the modulation of key apoptotic proteins, including the Bcl-2 family and caspases.

-

Cell Cycle Arrest: Oridonin effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various phases, most notably the G2/M and S phases.[1][2] This is achieved by altering the expression and activity of crucial cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).

-

Anti-Angiogenesis: Oridonin inhibits the formation of new blood vessels, a process critical for tumor growth and nutrient supply.[3] It primarily targets signaling pathways mediated by vascular endothelial growth factor (VEGF).

-

Anti-Metastasis: Oridonin suppresses the migratory and invasive capabilities of cancer cells, key steps in the metastatic cascade. This is achieved by modulating pathways involved in epithelial-to-mesenchymal transition (EMT) and the degradation of the extracellular matrix.

-

Induction of Autophagy: In some cellular contexts, Oridonin can induce autophagy, a cellular self-degradation process, which can either promote or inhibit cancer cell survival depending on the specific context.

Quantitative Data Summary

The following tables summarize the quantitative effects of Oridonin on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Oridonin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |

| AGS | Gastric Cancer | 5.995 ± 0.741 | 24 | [4] |

| HGC27 | Gastric Cancer | 14.61 ± 0.600 | 24 | [4] |

| MGC803 | Gastric Cancer | 15.45 ± 0.59 | 24 | [4] |

| BGC823 | Gastric Cancer | 17.08 µg/mL | 12 | [5] |

| BGC823 | Gastric Cancer | 8.76 µg/mL | 72 | [5] |

| HCT116 | Colon Cancer | 23.75 ± 3.07 | 48 | [3] |

| HCT8 | Colon Cancer | 18.64 ± 2.26 | 48 | [3] |

| BxPC-3 | Pancreatic Cancer | ~16 µg/mL | 24 | [6] |

| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | 72 | |

| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | 72 | |

| K562 | Leukemia | 8.11 (nanosuspension) | 36 | [7] |

| K562 | Leukemia | 12.85 (solution) | 36 | [7] |

| Eca-109 | Esophageal Carcinoma | 4.1 | 72 | [8] |

| EC9706 | Esophageal Carcinoma | 4.0 | 72 | [8] |

| KYSE450 | Esophageal Carcinoma | 2.0 | 72 | [8] |

| KYSE750 | Esophageal Carcinoma | 16.2 | 72 | [8] |

| TE-1 | Esophageal Carcinoma | 9.4 | 72 | [8] |

Table 2: Effect of Oridonin on Cell Cycle Distribution

| Cell Line | Oridonin Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Citation |

| SGC-7901 | 0 | - | - | 12.3 | [9] |

| SGC-7901 | 5 | - | - | 21.2 | [9] |

| SGC-7901 | 100 | - | - | 35.6 | [9] |

| SGC-7901 | 150 | - | - | 48.2 | [9] |

| BxPC-3 | 0 (DMSO) | - | 18.78 ± 1.82 | 21.54 ± 2.73 | [6] |

| BxPC-3 | 8 µg/mL | - | - | 27.26 ± 3.85 | [6] |

| BxPC-3 | 32 µg/mL | - | 37.25 ± 2.28 | 38.67 ± 2.75 | [6] |

| HCT116 | 0, 10, 15, 20 | Significant increase in G2/M phase | [3] | ||

| HCT8 | 0, 10, 15, 20 | Significant increase in G2/M phase | [3] | ||

| 4T1 | 1 µg/mL, 2 µg/mL | Significant increase in S phase | [1] | ||

| HGC-27 | 15, 20 | Increased population in G2/M phase | [2] | ||

| TE-8 | 40 | 31.29 (from 44.76) | - | - | [10] |

| TE-2 | 40 | 48.91 (from 63.23) | - | - | [10] |

Table 3: Oridonin-Induced Apoptosis in Cancer Cells

| Cell Line | Oridonin Concentration (µM) | % Apoptotic Cells | Method | Citation |

| HGC-27 | 10 | 26.3 | Flow Cytometry | [2] |

| HGC-27 | 15 | 50.1 | Flow Cytometry | [2] |

| HGC-27 | 20 | 52.4 | Flow Cytometry | [2] |

| BxPC-3 | 8 µg/mL | 18.3 (early) | Annexin V-FITC/PI | [6] |

| BxPC-3 | 32 µg/mL | 54.8 (early) | Annexin V-FITC/PI | [6] |

| PC3 | 20 | 11.63 ± 0.74 (late) | Annexin V-FITC/PI | [11] |

| PC3 | 40 | 41.29 ± 5.31 (late) | Annexin V-FITC/PI | [11] |

| DU145 | 30 | 24.46 ± 6.39 (late) | Annexin V-FITC/PI | [11] |

| DU145 | 60 | 56.51 ± 3.05 (late) | Annexin V-FITC/PI | [11] |

| T24 | 1 | 68.62 ± 2.306 | Annexin V/PI | [12] |

| TE-8 | 20 | 12.5 (early), 14.0 (late) | Annexin V-FITC/PI | [10] |

| TE-8 | 40 | 20.3 (early) | Annexin V-FITC/PI | [10] |

| TE-2 | 40 | 53.72 (early), 10.91 (late) | Annexin V-FITC/PI | [10] |

| HGC27 | 10 | 16.63 ± 4.31 | 7-AAD/PE Annexin V | [4] |

| HGC27 | 20 | 26.33 ± 1.77 | 7-AAD/PE Annexin V | [4] |

Table 4: In Vivo Anti-Tumor Efficacy of Oridonin

| Cancer Model | Oridonin Dose | Tumor Growth Inhibition | Citation |

| Sarcoma-180 solid tumors (mice) | 20 mg/kg | 60.23% (nanosuspension) vs 42.49% (solution) tumor inhibition rate | [7] |

| HCT8 xenograft (mice) | 5 mg/kg | 39.2% tumor inhibition rate | [3] |

| HCT8 xenograft (mice) | 10 mg/kg | 66.7% tumor inhibition rate | [3] |

| BGC823 xenograft (mice) | 20, 40, 80 mg/kg/d | Dose-dependent reduction in tumor weight and volume | [5] |

| 4T1 xenograft (mice) | - | Significantly reduced tumor volume and weight | [1] |

| HCT116 xenograft (mice) | - | Significantly smaller tumor volume | [13] |

| Glioma xenograft (mice) | - | Significantly smaller tumor volume and weight |

Key Signaling Pathways Modulated by Oridonin

Oridonin exerts its anticancer effects by modulating a complex network of intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Oridonin has been shown to inhibit this pathway at multiple levels.

References

- 1. Oridonin impedes breast cancer growth by blocking cells in S phase and inhibiting the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. academic.oup.com [academic.oup.com]

- 7. In vitro and in vivo antitumor activity of oridonin nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oridonin inhibits tumor angiogenesis and induces vessel normalization in experimental colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

Oridonin's Anti-inflammatory Mechanisms: A Deep Dive into Core Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Oridonin, a natural diterpenoid compound extracted from the medicinal herb Rabdosia rubescens, has garnered significant attention for its potent anti-inflammatory properties.[1] Extensive research has elucidated its capacity to modulate key signaling cascades implicated in the inflammatory response, positioning it as a promising therapeutic candidate for a range of inflammatory diseases. This technical guide provides a comprehensive overview of the core anti-inflammatory signaling pathways modulated by Oridonin, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Anti-inflammatory Signaling Pathways Modulated by Oridonin

Oridonin exerts its anti-inflammatory effects by intervening in several critical signaling pathways. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome pathway. Evidence also suggests its influence on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate gene transcription.[3]

Oridonin has been shown to potently inhibit this pathway by preventing the phosphorylation and degradation of IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB.[4][5] By suppressing NF-κB activation, Oridonin effectively downregulates the expression of a wide array of inflammatory mediators.[6]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals.[7] Activation of these kinases through phosphorylation leads to the activation of downstream transcription factors, such as AP-1, which in turn regulate the expression of inflammatory genes.[8]

Oridonin has been demonstrated to suppress the phosphorylation of all three major MAPKs (ERK, JNK, and p38) in various inflammatory models.[8][9][10] By inhibiting MAPK activation, Oridonin further curtails the production of pro-inflammatory cytokines and mediators.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[11] Its activation is a two-step process: a priming signal (e.g., via NF-κB) that upregulates NLRP3 expression, and an activation signal that triggers the assembly of the inflammasome complex, leading to caspase-1 activation.[12]

Oridonin is a direct and covalent inhibitor of the NLRP3 inflammasome.[11][13] It specifically binds to cysteine 279 in the NACHT domain of NLRP3, which blocks the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly and activation.[12][13] This targeted inhibition prevents the activation of caspase-1 and the subsequent release of mature IL-1β and IL-18, making Oridonin a highly specific anti-inflammatory agent against NLRP3-driven diseases.[11][13]

Quantitative Data on Oridonin's Anti-inflammatory Activity

The following tables summarize the quantitative effects of Oridonin on various inflammatory markers and pathways, compiled from multiple studies.

Table 1: In Vitro Inhibitory Concentrations (IC50) of Oridonin

| Target/Assay | Cell Line | Stimulant | IC50 Value | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Varies (µM range) | [14][15] |

| IL-1β Release | Mouse Macrophages | - | 780.4 nM | [16] |

| Cell Proliferation | BxPC-3 | - | 19.32 µg/mL | [17][18] |

| Cell Proliferation | MCF-7 | - | ~22 µM | [1] |

| Cell Proliferation | MDA-MB-231 | - | ~59 µM | [1] |

| Cell Proliferation | LX-2 | - | 7.5 µM (48h) | [19] |

Table 2: Oridonin-Mediated Inhibition of Pro-inflammatory Cytokines and Proteins

| Cell/Animal Model | Treatment Conditions | Measured Parameter | % Inhibition / Fold Change | Reference |

| BxPC-3 cells | 16 µg/mL Oridonin | IL-1β expression | Significant reduction | [17][18] |

| BxPC-3 cells | 32 µg/mL Oridonin | IL-1β expression | Significant reduction | [17][18] |

| BxPC-3 cells | 16 µg/mL Oridonin | IL-6 expression | Significant reduction | [17] |

| BxPC-3 cells | 32 µg/mL Oridonin | IL-6 expression | Significant reduction | [17] |

| Human Osteoarthritis Chondrocytes | Oridonin (µM range) | IL-1β-induced MMP1, MMP3, MMP13 | Significant suppression | [13] |

| Human Osteoarthritis Chondrocytes | Oridonin (µM range) | IL-1β-induced NO and PGE2 | Attenuated production | [13] |

| LPS-induced ALI mice | 20 & 40 mg/kg Oridonin | p-p65 and p-IκBα levels | Dose-dependent decrease | [5] |

| Doxorubicin-treated mice | 2.5 or 5 µM Oridonin | p38 MAPK expression | Significant decrease | [20] |

Detailed Methodologies for Key Experiments

The following sections provide standardized protocols for key experimental techniques used to evaluate the anti-inflammatory effects of Oridonin.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This protocol outlines the steps for assessing the phosphorylation and total protein levels of key components of the NF-κB and MAPK pathways.

a. Cell Culture and Treatment:

-

Culture appropriate cells (e.g., RAW 264.7 macrophages, HUVECs) to 70-80% confluency.

-

Pre-treat cells with various concentrations of Oridonin for a specified time (e.g., 1-2 hours).

-

Stimulate with an inflammatory agent (e.g., LPS at 1 µg/mL) for a designated period (e.g., 30 minutes for phosphorylation events).[2]

b. Protein Extraction:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

-

Scrape cells, collect lysate, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.[3]

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

d. SDS-PAGE and Protein Transfer:

-

Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.

-

Load samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.[3]

-

Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.[2]

e. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2]

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin) overnight at 4°C.[2]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Wash the membrane three times with TBST.

f. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[2]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol describes the measurement of pro-inflammatory cytokines such as IL-6 and TNF-α in cell culture supernatants.

a. Sample Collection:

-

After cell treatment with Oridonin and/or an inflammatory stimulus, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cells or debris.

-

Store the supernatant at -80°C until use.

b. ELISA Procedure (Sandwich ELISA):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.

-

Wash the plate multiple times with wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

c. Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression

This protocol is for quantifying the mRNA expression levels of inflammatory genes.

a. RNA Extraction and cDNA Synthesis:

-

Following cell treatment, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

-

Assess RNA quality and quantity using a spectrophotometer.

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.[21]

b. qPCR Reaction:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., TNF, IL6) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.[22]

-

Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[23]

c. Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene in each sample.

-

Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).

-

Calculate the relative gene expression using the 2-ΔΔCt method, where ΔΔCt = ΔCttreated - ΔCtcontrol.[11]

Oridonin presents a multi-pronged approach to combating inflammation by targeting key signaling pathways including NF-κB, MAPK, and the NLRP3 inflammasome. Its ability to directly and covalently inhibit the NLRP3 inflammasome highlights its potential for high specificity in therapeutic applications. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further investigate and harness the anti-inflammatory potential of Oridonin. Future research should continue to explore the intricate molecular interactions of Oridonin and its derivatives to optimize their therapeutic efficacy and advance their clinical translation for the treatment of a wide spectrum of inflammatory disorders.

References

- 1. Therapeutic Potential of Oridonin and Its Analogs: From Anticancer and Antiinflammation to Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oridonin protects LPS-induced acute lung injury by modulating Nrf2-mediated oxidative stress and Nrf2-independent NLRP3 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oridonin inhibits IL-1β-induced inflammation in human osteoarthritis chondrocytes by activating PPAR-γ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. elearning.unite.it [elearning.unite.it]

- 22. idtdna.com [idtdna.com]

- 23. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

The Extraction of Oridonin from Rabdosia rubescens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the extraction protocols for Oridonin (B1677485), a bioactive diterpenoid compound found in the medicinal plant Rabdosia rubescens. Oridonin has garnered significant attention for its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1] This document outlines various extraction methodologies, presents quantitative data for comparison, and details the experimental protocols involved. Additionally, it visualizes a key signaling pathway influenced by Oridonin and a general experimental workflow for its extraction and purification.

I. Extraction Methodologies and Quantitative Data

The extraction of Oridonin from Rabdosia rubescens can be achieved through several methods, each with its own set of parameters that influence the yield and purity of the final product. The most common techniques include traditional solvent extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE).

Comparative Analysis of Extraction Parameters

The following table summarizes the quantitative data from various studies on Oridonin extraction, offering a comparative look at the efficiency of different methods.

| Extraction Method | Solvent/Modifier | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time | Pressure (MPa) | Oridonin Yield | Purity | Reference |

| Ultrasound-Assisted Extraction (UAE) | 75.9% Ethanol | 1:32.6 | - | 35.7 min | - | 4.23 mg/g | - | [2][3] |

| Ultrasound-Assisted Extraction (UAE) | - | 1:18 | - | 1.5 h | - | 4.122% | - | [4] |

| Ultrasound-Assisted Supercritical CO₂ (USC-CO₂) | CO₂ | - | 32.15 - 68.85 | - | 11.5 - 33.5 | - | - | [5][6] |

| Conventional Solid-Liquid Extraction | 80% Ethanol | 1:12 | - | 75 min | - | - | - | [7] |

| Solvent Extraction | 95% Ethanol | 1:10 | - | Two extractions | - | - | 97.42% | [8] |

II. Detailed Experimental Protocols

This section provides detailed methodologies for the key extraction and purification techniques cited in the literature.

A. Ultrasound-Assisted Extraction (UAE) Protocol

Ultrasound-assisted extraction is a widely used method that enhances extraction efficiency by using acoustic cavitation to disrupt plant cell walls.

1. Preparation of Plant Material:

-

Dry the aerial parts of Rabdosia rubescens and grind them into a fine powder.

2. Extraction Procedure:

-

Place a known quantity of the powdered plant material into an extraction vessel.

-

Add the extraction solvent (e.g., 75.9% ethanol) at the specified solid-to-liquid ratio (e.g., 1:32.6 g/mL).[2][3]

-

Submerge the extraction vessel in an ultrasonic bath.

-

Set the ultrasonic parameters, such as power (e.g., 190 W) and time (e.g., 35.7 minutes or 1.5 hours).[2][3][4]

-

Maintain a constant temperature if specified by the protocol.

3. Post-Extraction Processing:

-

After extraction, filter the mixture to separate the extract from the solid plant residue.

-

Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude Oridonin extract.

B. Purification by Silica (B1680970) Gel Column Chromatography

Following extraction, the crude extract requires purification to isolate Oridonin.

1. Preparation of the Column:

-

Prepare a silica gel slurry in a suitable solvent (e.g., petroleum ether-acetone mixture).

-

Pack a chromatography column with the slurry to create a stationary phase.

2. Sample Loading:

-

Dissolve the crude Oridonin extract in a minimal amount of the mobile phase.

-

Load the dissolved sample onto the top of the silica gel column.

3. Elution:

-

Elute the column with a specific solvent system (e.g., a gradient of petroleum ether and acetone).[8]

-

Collect fractions of the eluate.

4. Analysis and Crystallization:

-

Monitor the collected fractions using thin-layer chromatography (TLC) to identify those containing Oridonin.

-

Combine the Oridonin-rich fractions and concentrate them.

-

Allow the concentrated solution to stand at a low temperature (e.g., 4°C) to facilitate the crystallization of pure Oridonin.[8]

-

The final product's structure can be confirmed using techniques like ESI-MS, 1H NMR, and 13C NMR.[9]

C. Purification by Counter-Current Chromatography (CCC)

Counter-current chromatography is a liquid-liquid partition chromatography technique that can be used for preparative separation.

1. Preparation of the Two-Phase Solvent System:

-

Prepare a two-phase solvent system, for example, n-hexane/ethyl acetate/methanol/water (1:2:1:2, v/v).[9]

-

Thoroughly mix the solvents and allow the phases to separate.

2. CCC Operation:

-

Fill the CCC column with the stationary phase.

-

Pump the mobile phase through the column at a specific flow rate.

-

Once the system reaches hydrodynamic equilibrium, inject the crude sample (dissolved in a small volume of the solvent mixture).

3. Fraction Collection and Analysis:

-

Collect fractions of the eluate and analyze them for the presence of Oridonin.

-

A single CCC separation step can yield Oridonin with high purity (e.g., 97.8%).[9]

III. Visualizations: Workflow and Signaling Pathway

Experimental Workflow for Oridonin Extraction and Purification

The following diagram illustrates a general workflow for the extraction and purification of Oridonin from Rabdosia rubescens.

Caption: General workflow for the extraction and purification of Oridonin.

Oridonin's Effect on the PI3K/Akt Signaling Pathway

Oridonin has been shown to modulate several signaling pathways involved in cell proliferation and apoptosis. The diagram below illustrates its inhibitory effect on the PI3K/Akt pathway, a key regulator of cell survival.[10]

Caption: Oridonin's inhibitory effect on the PI3K/Akt signaling pathway.

IV. Conclusion

This technical guide has detailed various protocols for the extraction and purification of Oridonin from Rabdosia rubescens. The choice of extraction method depends on factors such as desired yield, purity, cost, and environmental considerations. Ultrasound-assisted extraction offers a more efficient alternative to traditional solvent extraction. For high-purity Oridonin, chromatographic techniques such as silica gel column chromatography and counter-current chromatography are essential. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, facilitating further investigation into the therapeutic potential of Oridonin.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Optimization of Ultrasonic Extraction of Oridonin by Response Surface Methodology and Its Antitumor Activity [agris.fao.org]

- 5. A green approach for the extraction and characterization of oridonin and ursolic and oleanolic acids from Rabdosia rubescens and its kinetic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of oridonin-rich extracts from Rabdosia rubescens using hyphenated ultrasound-assisted supercritical carbon dioxide extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Oridonin and NF-κB Pathway Inhibition: A Technical Guide

Abstract: Oridonin (B1677485), a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has demonstrated significant anti-inflammatory, anti-tumor, and antioxidant properties.[1][2] A primary mechanism underpinning these effects is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immune responses, cell proliferation, and survival.[4][5] Its aberrant activation is implicated in a wide range of chronic diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[3][6] This document provides a comprehensive technical overview of Oridonin's interaction with the NF-κB pathway, presenting quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and professionals in drug development.

Mechanism of Action: Oridonin's Inhibition of NF-κB Signaling

Oridonin exerts its inhibitory effects on the NF-κB pathway through a multi-faceted approach, targeting several key steps in the signaling cascade. The canonical NF-κB pathway is typically initiated by pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).[1][4] In its inactive state, NF-κB (commonly a heterodimer of p65 and p50 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα.[5] Upon stimulation, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer to translocate into the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes.[7]

Oridonin has been shown to intervene at the following critical points:

-

Inhibition of IκBα Phosphorylation: Several studies demonstrate that Oridonin and its analogs can inhibit the phosphorylation of IκBα in response to stimuli like LPS.[8] By preventing this crucial phosphorylation step, Oridonin ensures that IκBα remains bound to NF-κB, effectively trapping the complex in the cytoplasm.

-

Suppression of p65 Nuclear Translocation: A direct consequence of stabilizing the NF-κB/IκBα complex is the inhibition of p65 subunit's translocation to the nucleus.[3][6][9] This has been visually confirmed through immunofluorescence assays and cellular fractionation followed by Western blot.[1][7]

-

Downregulation of IKK Complex Activity: Evidence suggests Oridonin can reduce the levels of IKKα and IKKβ, key components of the kinase complex responsible for phosphorylating IκBα.[10]

-

Interaction with Upstream and Related Pathways: Oridonin has also been identified as a covalent inhibitor of the NLRP3 inflammasome.[11][12] The activation of the NLRP3 inflammasome is often linked to NF-κB signaling, as NF-κB can prime the expression of NLRP3 itself.[4][8] By inhibiting NLRP3, Oridonin can further dampen the inflammatory response.[11] Some studies also show Oridonin suppresses MAPK activation, another pathway that can cross-talk with NF-κB signaling.[1]

Quantitative Data on Oridonin's Inhibitory Activity

The following tables summarize the quantitative effects of Oridonin and its derivatives on various markers of inflammation and NF-κB activity.

Table 1: IC50 Values of Oridonin and its Analogs

| Compound | Cell Line | Assay | IC50 Value (μM) | Reference |

| Oridonin | SGC-7901 (Gastric Cancer) | Cell Proliferation | 65.5 | [13] |

| Oridonin | CNE-2Z (Nasopharyngeal Carcinoma) | Cell Viability | 42.3 | [4] |

| Oridonin | HNE-1 (Nasopharyngeal Carcinoma) | Cell Viability | 28.0 | [4] |

| Oridonin Analog (CYD0618) | LX-2 (Hepatic Stellate Cells) | Cell Viability | 0.42 | [7] |

| Oridonin Analog (CYD0618) | HSC-T6 (Hepatic Stellate Cells) | Cell Viability | 0.50 | [7] |

| Oridonin Analog (4c) | J774A.1 (Macrophage-like) | IL-1β Secretion | 0.21 ± 0.02 | [8] |

| Oridonin Analog (4c) | J774A.1 (Macrophage-like) | IL-6 Secretion | 0.21 ± 0.03 | [8] |

| Oridonin Analog (11a) | MDA-MB-231 (Breast Cancer) | Anti-proliferative | 0.40 ± 0.09 | [14] |

| Oridonin Analog (11a) | MDA-MB-468 (Breast Cancer) | Anti-proliferative | 0.41 ± 0.05 | [14] |

Table 2: Concentration-Dependent Effects of Oridonin on NF-κB Pathway Components

| Treatment | Cell Line / Model | Concentration(s) | Observed Effect | Reference |

| Oridonin | Rat Mesangial Cells | 2.5–20 µM | Dose-dependently inhibited NF-κB and p38-MAPK activation. | [6] |

| Oridonin | LX-2 (Hepatic Stellate Cells) | 2.5–7.5 µM | Inhibited p65 nuclear translocation and DNA binding activity. | [6] |

| Oridonin | SD Rats (Diabetic Nephropathy) | 10 mg/kg | Down-regulated TLR4 and inhibited NF-κB and p38-MAPK activation. | [6] |

| Oridonin | MDA-MB-231 (Breast Cancer) | Not specified | Reduced expression of NF-κB (p65), IKKα, and IKKβ. | [10] |

| Oridonin Analog (4c) | RAW264.7 Macrophages | Dose-dependent | Inhibited LPS-induced expression of phosphorylated NF-κB and phosphorylated IκB. | [8] |

| Oridonin | LPS-induced RAW 264.7 cells | Dose-independent | Inhibited LPS-induced IκBα phosphorylation and the phosphorylation of NF-κB (P65). | [4] |

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and a standard experimental procedure.

Caption: Oridonin's inhibition of the canonical NF-κB signaling pathway.

Caption: Standard experimental workflow for Western Blot analysis.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell types and targets.

Western Blot for NF-κB Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation state of proteins such as p65, IκBα, and IKK.[15][16][17]

A. Reagents and Materials

-

Cell Culture: Appropriate cell line (e.g., RAW264.7, HeLa), culture medium, flasks/plates.

-

Treatment: Oridonin, NF-κB activator (e.g., LPS, TNF-α).

-

Lysis: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: BCA Protein Assay Kit.

-

Electrophoresis: SDS-PAGE gels, running buffer, protein ladder.

-

Transfer: PVDF or nitrocellulose membrane, transfer buffer, transfer apparatus.

-

Blocking: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Antibodies: Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-GAPDH), HRP-conjugated secondary antibodies.

-

Detection: Enhanced Chemiluminescence (ECL) substrate, imaging system.

B. Procedure

-

Cell Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of Oridonin for a specified time (e.g., 1-2 hours) before stimulating with an NF-κB activator (e.g., 1 µg/mL LPS) for a shorter period (e.g., 30-60 minutes).[8]

-

Protein Extraction: Wash cells with ice-cold PBS, then lyse with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 12,000g for 15 minutes at 4°C. Collect the supernatant.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[18]

-

SDS-PAGE: Load 20-50 µg of protein per lane into an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[18]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[15]

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash the membrane three times with TBST for 5-10 minutes each. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Wash the membrane again three times with TBST. Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to a loading control like GAPDH.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB by quantifying the light produced by a luciferase reporter gene under the control of NF-κB response elements.[19][20]

A. Reagents and Materials

-

Cells: A suitable cell line (e.g., HEK293, HeLa).

-

Plasmids: An NF-κB firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

-

Transfection Reagent: Lipofectamine or a similar reagent.

-

Treatment: Oridonin, NF-κB activator (e.g., TNF-α).

-

Assay Kit: Dual-Luciferase® Reporter Assay System (or equivalent), containing lysis buffer and luciferase substrates.

-

Instrumentation: Plate-reading luminometer.

B. Procedure

-

Cell Seeding: Seed cells in a 96-well plate to be 70-90% confluent on the day of transfection.

-

Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.[19]

-

Treatment: After transfection, replace the medium with fresh medium containing various concentrations of Oridonin. Pre-incubate for 1-2 hours.

-

Stimulation: Add the NF-κB activator (e.g., 20 ng/mL TNF-α) to the wells (except for the unstimulated control) and incubate for 6-8 hours.[19]

-

Cell Lysis: Remove the medium and wash cells with PBS. Add 20-100 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[19][20]

-

Luminescence Measurement: Transfer 10-20 µL of the cell lysate to an opaque 96-well plate. Use a luminometer with injectors to first add the firefly luciferase substrate and measure the luminescence, then inject the Stop & Glo® reagent (which quenches the firefly reaction and contains the Renilla substrate) and measure the second luminescence.[21]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the stimulated control.

Immunofluorescence for p65 Nuclear Translocation

This microscopic technique visualizes the location of the p65 subunit within the cell, providing qualitative and semi-quantitative data on its nuclear translocation.[1]

A. Reagents and Materials

-

Cells and Treatment Reagents: As described in 4.1.

-

Fixation: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization: 0.1-0.25% Triton X-100 in PBS.

-

Blocking: 1-5% BSA in PBS.

-

Antibodies: Primary antibody (anti-p65), fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

-

Instrumentation: Fluorescence microscope.

B. Procedure

-

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with Oridonin and/or an NF-κB activator as described in 4.1.

-

Fixation and Permeabilization: Wash cells with PBS, then fix with 4% PFA for 15 minutes. Wash again and permeabilize with Triton X-100 for 10 minutes.

-

Blocking: Wash and block with 1% BSA in PBS for 30-60 minutes to reduce nonspecific binding.

-

Antibody Staining: Incubate with the primary anti-p65 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C. Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash three times with PBS. Counterstain the nuclei by incubating with DAPI for 5 minutes.

-

Imaging: Wash a final time and mount the coverslips onto microscope slides. Visualize using a fluorescence microscope, capturing images of the p65 (e.g., green channel) and nuclei (blue channel). In untreated or Oridonin-treated cells, p65 staining should be predominantly cytoplasmic, while in stimulated cells, it should translocate to the nucleus, co-localizing with the DAPI signal.

Conclusion

Oridonin is a potent natural inhibitor of the NF-κB signaling pathway. It acts at multiple levels, primarily by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which effectively blocks the nuclear translocation and transcriptional activity of the p65 subunit.[3][6][8] The quantitative data consistently demonstrate its ability to suppress inflammatory markers and cell proliferation at micromolar and, for some analogs, sub-micromolar concentrations. The experimental protocols detailed herein provide a robust framework for further investigation into Oridonin and its derivatives. Given the central role of NF-κB in numerous pathologies, Oridonin represents a promising lead compound for the development of novel therapeutics against a wide spectrum of inflammatory diseases and cancers.[3][22]

References

- 1. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oridonin protects LPS-induced acute lung injury by modulating Nrf2-mediated oxidative stress and Nrf2-independent NLRP3 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. qascf.com [qascf.com]

- 6. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-fibrosis Effect of Novel Oridonin Analog CYD0618 via Suppression of the NF-κΒ Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]

- 10. Oridonin induces apoptosis, inhibits migration and invasion on highly-metastatic human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Oridonin Prolongs the Survival of Mouse Cardiac Allografts by Attenuating the NF-κB/NLRP3 Pathway [frontiersin.org]

- 12. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oridonin suppresses gastric cancer SGC‐7901 cell proliferation by targeting the TNF‐alpha/androgen receptor/TGF‐beta signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro identification of oridonin hybrids as potential anti-TNBC agents inducing cell cycle arrest and apoptosis by regulation of p21, γH2AX and cleaved PARP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. origene.com [origene.com]

- 16. Western blot protocol | Abcam [abcam.com]

- 17. benchchem.com [benchchem.com]

- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 19. benchchem.com [benchchem.com]

- 20. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 22. Oridonin inhibits tumor angiogenesis and induces vessel normalization in experimental colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

Oridonin's Role in Modulating Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oridonin, a bioactive diterpenoid isolated from the medicinal herb Rabdosia rubescens, has garnered significant scientific interest for its potent anti-inflammatory and immunomodulatory properties.[1] Traditionally used in East Asian medicine, Oridonin is now being investigated for its therapeutic potential in a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the current understanding of Oridonin's mechanisms of action in modulating immune responses, with a focus on its effects on key immune cell populations, signaling pathways, and cytokine production. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical resource on the immunomodulatory role of Oridonin.

Modulation of Immune Cell Function by Oridonin

Oridonin exerts its immunomodulatory effects by targeting various immune cell types, including T lymphocytes, macrophages, and dendritic cells (DCs). Its actions range from inducing apoptosis in activated T cells to modulating macrophage polarization and inhibiting DC maturation.

T Lymphocytes

Oridonin significantly impacts T cell function, playing a crucial role in regulating adaptive immunity. It has been shown to inhibit the proliferation of T cells and induce their apoptosis, thereby controlling excessive T cell-mediated immune responses.[2][3] Furthermore, Oridonin influences the differentiation of T helper (Th) cell subsets, which are critical for orchestrating different types of immune responses.

Specifically, Oridonin has been demonstrated to:

-

Inhibit Th1 and Th17 cell differentiation: These pro-inflammatory T cell subsets are implicated in the pathogenesis of autoimmune diseases. Oridonin can suppress their development, leading to a reduction in the secretion of their signature cytokines, interferon-gamma (IFN-γ) and interleukin-17 (IL-17), respectively.[2][4]

-

Promote Regulatory T cell (Treg) differentiation: Tregs are essential for maintaining immune tolerance and preventing autoimmunity. Oridonin has been shown to promote the differentiation of CD4+/CD25+ Tregs, which are characterized by the expression of the transcription factor Foxp3. This effect is associated with an increased production of the anti-inflammatory cytokine IL-10.

-

Modulate the Th1/Th2 balance: Oridonin can shift the immune response from a pro-inflammatory Th1-dominant state towards a more anti-inflammatory Th2 phenotype.

Macrophages

Macrophages are key players in both innate and adaptive immunity, and their polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is critical in determining the outcome of an immune response. Oridonin has been shown to modulate macrophage polarization, generally favoring a shift towards the M2 phenotype. This is achieved by:

-

Inhibiting M1 macrophage activation: Oridonin suppresses the production of pro-inflammatory mediators by M1 macrophages, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6.

-

Promoting M2 macrophage polarization: By driving macrophages towards an M2 phenotype, Oridonin enhances their anti-inflammatory and tissue-reparative functions.

Dendritic Cells

Dendritic cells are potent antigen-presenting cells that are crucial for initiating T cell responses. Oridonin can inhibit the maturation of DCs, thereby reducing their ability to activate T cells and initiate an immune response.

Data Presentation: Quantitative Effects of Oridonin

The following tables summarize the quantitative data on the effects of Oridonin on various immune parameters as reported in the literature.

Table 1: IC50 Values of Oridonin on Immune Cells

| Cell Type | Assay | IC50 Value | Reference |

| RAW 264.7 Macrophages | NO Production Inhibition | ~15 µM | |

| Jurkat T Cells | Proliferation Inhibition | 15.21 ± 1.0 µM (48h) |

Table 2: Oridonin's Effect on Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Cytokine | Oridonin Concentration | Inhibition | Reference |

| TNF-α | 5, 15, 30 µg/mL | Dose-dependent decrease in mRNA and protein levels | |

| IL-6 | 5, 15, 30 µg/mL | Dose-dependent decrease in mRNA and protein levels | |

| IL-1β | 5, 15, 30 µg/mL | Dose-dependent decrease in mRNA and protein levels |

Table 3: Oridonin's Effect on T Cell Subsets

| T Cell Subset | Treatment/Model | Effect | Reference |

| Th1/Th17 cells | TNBS-induced colitis | Decreased percentage in spleen | |

| CD4+/CD25+ Tregs | ConA-stimulated rat splenic lymphocytes | Increased differentiation (12.5 and 25 µM) |

Core Signaling Pathways Modulated by Oridonin

Oridonin's immunomodulatory effects are mediated through its interference with several key intracellular signaling pathways that regulate immune cell activation, differentiation, and effector functions.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Oridonin has been consistently shown to inhibit the activation of the NF-κB pathway in various immune cells. This is a critical mechanism underlying its anti-inflammatory effects. Oridonin achieves this by:

-

Inhibiting IκBα phosphorylation and degradation: This prevents the release and nuclear translocation of the NF-κB p65 subunit.

-

Reducing NF-κB p65 nuclear translocation: By keeping NF-κB in the cytoplasm, Oridonin prevents the transcription of pro-inflammatory genes.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are crucial for transducing extracellular signals to the nucleus to regulate a variety of cellular processes, including inflammation. Oridonin has been shown to modulate MAPK signaling, although its effects can be cell-type and stimulus-dependent. In many inflammatory contexts, Oridonin inhibits the phosphorylation and activation of MAPKs, contributing to its anti-inflammatory properties.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling. Dysregulation of this pathway is associated with numerous inflammatory and autoimmune diseases. Oridonin has been found to inhibit the JAK/STAT pathway, particularly the JAK2/STAT3 axis. By downregulating the phosphorylation of JAK2 and STAT3, Oridonin can suppress the expression of downstream target genes involved in inflammation and cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Oridonin's immunomodulatory effects. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 (murine macrophage), Jurkat (human T lymphocyte), primary murine bone marrow-derived dendritic cells, and splenic lymphocytes are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Oridonin Preparation: Oridonin is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced effects.

-

Stimulation: To induce an inflammatory response, cells are often stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL for macrophages) or other relevant stimuli like phytohemagglutinin (PHA) or concanavalin (B7782731) A (ConA) for lymphocytes. Oridonin is typically added as a pre-treatment before stimulation.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol describes a sandwich ELISA for measuring cytokine levels in cell culture supernatants.

-

Coating: Dilute the capture antibody against the cytokine of interest in a coating buffer and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature (RT).

-

Sample Incubation: Wash the plate three times. Add 100 µL of standards and cell culture supernatants to the wells and incubate for 2 hours at RT.

-

Detection Antibody: Wash the plate three times. Add 100 µL of biotinylated detection antibody diluted in blocking buffer to each well and incubate for 1 hour at RT.

-

Streptavidin-HRP: Wash the plate four times. Add 100 µL of Streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 30 minutes at RT in the dark.

-

Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at RT in the dark.

-

Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.

-

Reading: Measure the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Western Blot for NF-κB Pathway Analysis

This protocol details the detection of total and phosphorylated IκBα and p65.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at RT.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated IκBα and p65 (typically diluted 1:1000 in blocking buffer) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, diluted 1:5000 in blocking buffer) for 1 hour at RT.

-

Detection: Wash the membrane three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for T Cell Subset Analysis

This protocol outlines the staining of T cells for surface markers and intracellular transcription factors to identify Th17 and Treg subsets.

-

Cell Preparation: Prepare a single-cell suspension of lymphocytes from spleen, lymph nodes, or peripheral blood.

-

Surface Staining: Resuspend cells in FACS buffer (e.g., PBS with 2% FBS) and incubate with fluorescently conjugated antibodies against surface markers (e.g., CD4, CD25) for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with FACS buffer.

-

Fixation and Permeabilization: Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This step is crucial for subsequent intracellular staining.

-

Intracellular Staining: Incubate the fixed and permeabilized cells with fluorescently conjugated antibodies against intracellular targets (e.g., Foxp3 for Tregs; IL-17 and IFN-γ for Th17 and Th1 cells, respectively) for 30-60 minutes at RT in the dark. For cytokine staining, cells should be stimulated in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for several hours prior to staining.

-

Final Washes: Wash the cells twice with permeabilization buffer.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate flow cytometry software to identify and quantify the different T cell populations.

Animal Models

-

Experimental Autoimmune Encephalomyelitis (EAE): This is a widely used model for multiple sclerosis. EAE is typically induced in C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin. Oridonin is typically administered daily via intraperitoneal injection, starting at the time of immunization or after the onset of clinical signs.

-

Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI): This model mimics acute respiratory distress syndrome (ARDS). ALI is induced in mice by intranasal or intratracheal administration of LPS. Oridonin is often administered intraperitoneally before or after LPS challenge.

-

Trinitrobenzene Sulfonic Acid (TNBS)-induced Colitis: This is a model for inflammatory bowel disease. Colitis is induced in mice by intrarectal administration of TNBS. Oridonin or its derivatives can be administered intraperitoneally.

Conclusion

Oridonin is a promising natural compound with multifaceted immunomodulatory properties. Its ability to suppress pro-inflammatory responses by targeting key immune cells and signaling pathways, such as NF-κB, MAPK, and JAK-STAT, highlights its therapeutic potential for a variety of inflammatory and autoimmune disorders. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the mechanisms of action and therapeutic applications of Oridonin. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile in human diseases.

References

- 1. Oridonin protects LPS-induced acute lung injury by modulating Nrf2-mediated oxidative stress and Nrf2-independent NLRP3 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Standardized 11-color flow cytometry panel for the functional phenotyping of human T regulatory cells | Semantic Scholar [semanticscholar.org]

Oridonin's Dichotomous Modulation of Reactive Oxygen Species: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Oridonin, a diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention for its potent anti-cancer and anti-inflammatory activities. A critical aspect of its mechanism of action is its complex and often contradictory effect on intracellular reactive oxygen species (ROS). Depending on the cellular context, Oridonin can act as either a pro-oxidant, inducing oxidative stress to trigger cancer cell death, or as an antioxidant, mitigating oxidative damage in non-malignant cells. This technical guide provides an in-depth examination of the molecular mechanisms underpinning Oridonin's dual role in ROS modulation, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Introduction to Oridonin and Reactive Oxygen Species (ROS)

1.1 Oridonin: A Natural Bioactive Compound Oridonin is the primary active ingredient extracted from Rabdosia rubescens, a traditional Chinese medicine. Its chemical structure features an ent-kaurane diterpenoid skeleton, which is responsible for its wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects. Its therapeutic potential is largely attributed to its ability to modulate multiple signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis in various cancer models.

1.2 Reactive Oxygen Species (ROS): The Double-Edged Sword Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). At physiological levels, ROS function as critical second messengers in cellular signaling. However, excessive ROS production leads to oxidative stress, a deleterious process that can damage cellular structures, including lipids, proteins, and DNA. Cancer cells often exhibit a higher basal level of ROS compared to normal cells, a state of vulnerability that can be exploited by pro-oxidant therapies. Conversely, in inflammatory conditions, mitigating ROS-induced damage is a key therapeutic goal. Oridonin's ability to manipulate this delicate redox balance is central to its therapeutic effects.

The Pro-Oxidant Activity of Oridonin in Cancer Cells

In a multitude of cancer cell lines, Oridonin's primary anti-tumor mechanism involves the induction of overwhelming oxidative stress, leading to programmed cell death (apoptosis).

2.1 Mechanism of ROS Induction Oridonin treatment has been shown to rapidly increase intracellular ROS levels. This is achieved through several proposed mechanisms:

-

Mitochondrial Dysfunction: Oridonin can disrupt the mitochondrial electron transport chain, leading to electron leakage and increased production of superoxide anions.

-

Inhibition of Antioxidant Systems: The compound can deplete intracellular levels of glutathione (B108866) (GSH), a key antioxidant molecule, thereby crippling the cell's ability to neutralize ROS.

2.2 ROS-Mediated Apoptosis Signaling The surge in ROS triggers downstream signaling cascades that converge on the apoptotic machinery. The primary pathway involves the c-Jun N-terminal kinase (JNK) signaling cascade.

-

ROS-JNK Pathway: Elevated ROS levels activate the JNK pathway. Activated JNK (phosphorylated JNK) then modulates the expression and activity of the Bcl-2 family of proteins.

-

Bcl-2 Family Regulation: The Bcl-2 family consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. Oridonin-induced ROS/JNK signaling leads to the downregulation of Bcl-2 and the upregulation of Bax. This shift in the Bax/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, facilitating the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which then activates caspase-9. Caspase-9, in turn, activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, culminating in apoptosis.

Caption: Oridonin-induced pro-oxidant signaling pathway in cancer cells.

2.3 Quantitative Data on Pro-Oxidant Effects

The following table summarizes the pro-oxidant and apoptotic effects of Oridonin across various cancer cell lines.

| Cell Line | Cancer Type | Oridonin Conc. (µM) | Observation | Fold Change/Percentage | Reference |

| HCT116 | Colon Cancer | 20 µM | ROS Accumulation | Significant increase vs. control | |

| HCT116 | Colon Cancer | 20 µM | Apoptosis Rate | ~40% apoptotic cells | |

| HepG2 | Liver Cancer | 10-40 µM | Cell Viability | IC50 ≈ 25 µM | |

| HepG2 | Liver Cancer | 20 µM | ROS Generation | ~3-fold increase vs. control | |

| L929 | Fibrosarcoma | 41.2 µM | Bax/Bcl-2 Ratio | Increased ratio | |

| HGC-27 | Gastric Cancer | 10-40 µM | Cleaved Caspase-3 | Dose-dependent increase |

The Antioxidant Activity of Oridonin

Paradoxically, in non-cancerous cells or under specific inflammatory conditions, Oridonin can exhibit potent antioxidant effects. This activity is primarily mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

3.1 The Nrf2-ARE Signaling Pathway Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

3.2 Oridonin-Mediated Nrf2 Activation Oridonin is believed to activate Nrf2 through the following mechanism:

-

Keap1 Modification: Oridonin, possibly through its electrophilic nature, may interact with cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction.

-

Nrf2 Stabilization and Translocation: Freed from Keap1, Nrf2 is no longer targeted for degradation. It stabilizes and translocates to the nucleus.

-

ARE-Mediated Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

-

Upregulation of Antioxidant Enzymes: This binding initiates the transcription of several crucial Phase II detoxifying and antioxidant enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). These enzymes play a vital role in neutralizing ROS and protecting the cell from oxidative damage.

Caption: Oridonin-induced antioxidant signaling pathway via Nrf2 activation.

3.3 Quantitative Data on Antioxidant Effects

The following table summarizes the antioxidant effects of Oridonin.

| Cell/Model System | Condition | Oridonin Conc. | Observation | Fold Change/Percentage | Reference |

| bEND.3 Cells (Endothelial) | OGD/R Injury | 1-10 µM | Nuclear Nrf2 Expression | Dose-dependent increase | |

| Ischemic Mice | Ischemic Stroke | 10 mg/kg | Nuclear Nrf2 Expression | Increased vs. control | |

| Macrophages | Bacterial Infection | Not specified | Nrf2 Activation | Enhanced activation |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of Oridonin on ROS and related signaling pathways.

4.1 Measurement of Intracellular ROS

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Principle: DCFH-DA is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the amount of intracellular ROS.

-

Protocol:

-

Cell Seeding: Seed cells (e.g., 1 x 10⁵ cells/well) in a 6-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentrations of Oridonin or vehicle control for the specified duration.

-

Loading with DCFH-DA: Remove the treatment medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells three times with PBS to remove any excess probe.

-

Data Acquisition: Immediately analyze the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. Alternatively, visualize the cells under a fluorescence microscope.

-

Quantification: The mean fluorescence intensity (MFI) of the treated groups is compared to the control group to determine the fold change in ROS levels.

-

4.2 Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of proteins in the JNK and Nrf2 pathways.

-

Protocol:

-

Protein Extraction: Following treatment with Oridonin, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-Bcl-2, anti-Bax, anti-Nrf2, anti-HO-1, anti-β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensity using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).

-

4.3 General Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating Oridonin's effect on a specific cell line.

Caption: A generalized experimental workflow for studying Oridonin's effects.

Conclusion and Future Perspectives

Oridonin exhibits a remarkable context-dependent regulation of cellular redox status. Its pro-oxidant activity in cancer cells, primarily mediated by ROS-induced, JNK-dependent apoptosis, positions it as a promising candidate for anti-cancer drug development. Conversely, its ability to activate the Nrf2 antioxidant pathway underscores its potential in treating inflammatory diseases and conditions characterized by oxidative stress.

Future research should focus on:

-

Elucidating the precise molecular switch that dictates whether Oridonin acts as a pro-oxidant or an antioxidant. This likely involves factors such as basal cellular redox state, metabolic profile, and the expression levels of key signaling proteins.

-

Developing targeted delivery systems (e.g., nanoparticles) to specifically deliver Oridonin to tumor tissues, thereby maximizing its pro-oxidant anti-cancer effects while minimizing potential off-target effects on healthy cells.

-

Conducting further preclinical and clinical studies to validate the therapeutic efficacy of Oridonin in both cancer and inflammatory disease models.

Understanding the intricate details of Oridonin's interaction with the cellular redox machinery will be paramount to fully harnessing its therapeutic potential.

Oridonin's Interaction with STAT3 Signaling: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interaction between Oridonin (B1677485), a natural diterpenoid compound, and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutively activated STAT3 is a key driver in many human cancers, making it a prime target for novel therapeutic interventions. Oridonin has emerged as a promising agent that directly and indirectly inhibits this critical oncogenic pathway. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular mechanisms and workflows.

Introduction to Oridonin and the STAT3 Signaling Pathway

Oridonin, isolated from the medicinal herb Rabdosia rubescens, has demonstrated potent anti-cancer properties in a variety of preclinical models. Its therapeutic effects are attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis. One of the most significant targets of Oridonin is the STAT3 signaling pathway.

The STAT3 protein is a latent cytoplasmic transcription factor that, upon activation by upstream kinases such as Janus kinases (JAKs), translocates to the nucleus, where it regulates the expression of genes crucial for tumor progression. These target genes include anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1. Dysregulation of the STAT3 pathway is a hallmark of many malignancies, leading to uncontrolled cell growth and survival.

Quantitative Analysis of Oridonin's Efficacy

The inhibitory effect of Oridonin on cancer cell proliferation and the STAT3 signaling pathway has been quantified in numerous studies. The following tables summarize key data from various cancer cell lines.

Table 1: IC50 Values of Oridonin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Reference |

| U2OS | Osteosarcoma | 30 | 24 | [1] |

| AGS | Gastric Cancer | 5.995 ± 0.741 | 24 | [2] |

| 2.627 ± 0.324 | 48 | [2] | ||

| 1.931 ± 0.156 | 72 | [2] | ||

| HGC27 | Gastric Cancer | 14.61 ± 0.600 | 24 | [2] |

| 9.266 ± 0.409 | 48 | [2] | ||

| 7.412 ± 0.512 | 72 | [2] | ||

| MGC803 | Gastric Cancer | 15.45 ± 0.59 | 24 | [2] |

| 11.06 ± 0.400 | 48 | [2] | ||

| 8.809 ± 0.158 | 72 | [2] | ||

| A2780 | Ovarian Cancer | ~0.75-2.08 | 72 | [3] |

| OVCAR3 | Ovarian Cancer | ~0.75-2.08 | 72 | [3] |

| OVCAR8 | Ovarian Cancer | ~0.75-2.08 | 72 | [3] |

| SKOV3 | Ovarian Cancer | ~0.75-2.08 | 72 | [3] |

| LNCaP | Prostate Cancer | 1.8 - 7.5 µg/ml | - | [4] |